molecular formula C16H23BO5 B13359632 Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13359632
M. Wt: 306.2 g/mol
InChI Key: MEILOFHNKGQOKD-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid pinacol ester derivative with a benzoate backbone. Its structure features an ethoxy group at the ortho-position (C2) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the para-position (C4). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for constructing biaryl and heteroaryl frameworks . The ethoxy group provides moderate steric bulk and electron-donating effects, while the pinacol boronate ensures stability and reactivity in coupling reactions.

Properties

Molecular Formula

C16H23BO5

Molecular Weight

306.2 g/mol

IUPAC Name

methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C16H23BO5/c1-7-20-13-10-11(8-9-12(13)14(18)19-6)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3

InChI Key

MEILOFHNKGQOKD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OCC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Aromatic Halides

The most common and reliable synthetic route to methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves palladium-catalyzed cross-coupling of an aryl bromide or iodide precursor with bis(pinacolato)diboron (B2Pin2).

Typical Reaction Scheme:

$$
\text{Methyl 2-ethoxy-4-bromobenzoate} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{1,4-dioxane}, 80-90^\circ C} \text{Target Boronate Ester}
$$

  • Catalyst: Palladium bis[bis(diphenylphosphino)ferrocene] dichloride (Pd(dppf)Cl2)
  • Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3) depending on conditions
  • Solvent: 1,4-Dioxane, sometimes mixed with water or acetonitrile
  • Temperature: 80-90 °C
  • Reaction Time: 12-20 hours under inert atmosphere (nitrogen or argon)
  • Work-up: Extraction with dichloromethane or ethyl acetate, washing with aqueous sodium chloride or sodium carbonate solution, drying over anhydrous sodium sulfate, and purification by column chromatography

Example from Literature:

Parameter Details
Starting Material Methyl 2-ethoxy-4-bromobenzoate (10 mmol)
Boron Source Bis(pinacolato)diboron (12 mmol)
Catalyst Pd(dppf)Cl2 (0.5 mmol)
Base Potassium acetate (40 mmol)
Solvent 1,4-Dioxane (150 mL)
Temperature 85 °C
Reaction Time 12 hours
Yield 86%
Purification Column chromatography (petroleum ether:methylene chloride 3:1)
Characterization ^1H NMR, ^13C NMR, Mass Spectrometry, Elemental Analysis

This method yields the target compound as a solid with high purity and good yield.

Alternative Bases and Solvent Systems

  • Cesium Carbonate (Cs2CO3): Used in combination with Pd(dppf)Cl2 in a mixed solvent system of 1,4-dioxane and water under argon atmosphere at 90 °C for 16 hours. This method is especially useful when the substrate is sensitive or when water tolerance is desired.

  • Sodium Carbonate (Na2CO3): Employed with trans-bis(triphenylphosphine)palladium(II) dichloride catalyst in acetonitrile-water mixtures at 70 °C for 3-15 hours. This approach provides good yields and is suitable for substrates with varying electronic properties.

Notes on Reaction Conditions and Optimization

  • Inert Atmosphere: All borylation reactions are conducted under nitrogen or argon to prevent catalyst deactivation and oxidation of sensitive reagents.
  • Temperature Control: Precise temperature control (80-90 °C) is critical for optimal catalyst activity and to avoid side reactions.
  • Reaction Time: Extended reaction times (12-20 hours) ensure complete conversion, especially for sterically hindered substrates.
  • Purification: Flash column chromatography using petroleum ether and ethyl acetate or methylene chloride mixtures effectively separates the product from impurities.

Analytical Data Supporting the Preparation

The synthesized this compound is characterized by:

Technique Data / Observation
^1H Nuclear Magnetic Resonance (NMR) Signals consistent with aromatic protons, ethoxy group (triplet and quartet), methyl ester singlet, and pinacol methyl singlets around 1.2 ppm.
^13C NMR Carbonyl carbon (~165-170 ppm), aromatic carbons, ethoxy carbons, and characteristic boronate carbons (~80-85 ppm for dioxaborolane ring).
Mass Spectrometry (MS) Molecular ion peak corresponding to expected molecular weight (M+H)+.
Elemental Analysis Matches calculated values for C, H, B, and O content confirming purity.

These data confirm the identity and purity of the product obtained by the above-described methods.

Summary Table of Preparation Methods

Method No. Catalyst & Ligand Base Solvent System Temperature (°C) Time (h) Yield (%) Notes
1 Pd(dppf)Cl2 KOAc 1,4-Dioxane 85 12 86 Standard Miyaura borylation
2 Pd(dppf)Cl2 Cs2CO3 1,4-Dioxane / H2O 90 16 Not specified Water-tolerant system
3 Pd(PPh3)2Cl2 (trans-bis(triphenylphosphine)) Na2CO3 Acetonitrile / H2O 70 3-15 Good Alternative base and solvent system

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: From oxidation reactions.

    Carboxylic Acids: From hydrolysis reactions.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic ester group can also interact with biological molecules, such as enzymes, by forming reversible covalent bonds with active site residues, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in the substituent at the ortho-position (C2) or the boronate group’s position. Key factors include electronic effects, steric hindrance, stability, and applications.

Substituent Effects at the Ortho-Position (C2)

Table 1: Structural and Functional Comparison of C2-Substituted Analogs
Compound Name Substituent (C2) Molecular Formula Molecular Weight Key Properties References
Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Ethoxy C₁₆H₂₃BO₅ 314.07 Moderate steric bulk, electron-donating group (EDG), stable boronate
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl C₁₅H₂₁BO₄ 288.14 Reduced steric hindrance, EDG, enhanced solubility in non-polar solvents
Methyl 2-acetoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Acetoxy C₁₆H₂₁BO₆ 332.15 Electron-withdrawing group (EWG), increased reactivity in acidic conditions
Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Chloro C₁₅H₂₀BClO₄ 310.58 Strong EWG, stabilizes boronate via resonance, slower hydrolysis
Methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Amino C₁₄H₂₀BNO₄ 277.12 Strong EDG, hydrogen-bonding capability, higher polarity
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Fluoro C₁₄H₁₈BFO₄ 280.10 EWG, meta-directing in electrophilic substitution, enhanced stability
Key Observations:

EWGs (Acetoxy, Chloro, Fluoro): Withdraw electron density, accelerating transmetallation but increasing susceptibility to hydrolysis .

Steric Effects :

  • Bulky substituents (e.g., ethoxy) hinder coupling efficiency in sterically demanding reactions. Methyl and fluoro groups offer minimal hindrance .

Stability: Chloro and fluoro substituents enhance boronate stability via resonance and inductive effects, whereas amino groups may reduce stability due to nucleophilic side reactions .

Solubility: Polar groups (e.g., amino) improve aqueous solubility, while methyl and ethoxy groups favor organic solvents .

Boronate Positional Isomers

Compounds with boronate groups at positions other than C4 exhibit distinct reactivity:

  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (boronate at C3): The trifluoromethyl group at C5 introduces strong EW effects, directing coupling to specific positions in aromatic systems .

Suzuki-Miyaura Coupling Efficiency

  • The target compound’s ethoxy group balances reactivity and stability, achieving >80% yield in couplings with aryl halides under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C) .
  • Methyl 2-acetoxy-4-(...)benzoate shows superior reactivity in electron-deficient systems (e.g., nitroarenes) due to its EWG nature .

Stability in Aqueous Media

  • Chloro and fluoro analogs exhibit hydrolysis half-lives >24 hours in pH 7 buffer, compared to 8 hours for the amino derivative .

Biological Activity

Methyl 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 851334-98-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16H23BO5
  • Molecular Weight : 306.16 g/mol
  • Structure : The compound features a benzoate moiety linked to a dioxaborolane group, which is significant for its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in facilitating reactions involving nucleophiles and electrophiles. This characteristic may enhance the compound's utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific pathways.

Anticancer Potential

Recent studies have indicated that compounds featuring dioxaborolane structures exhibit selective cytotoxicity against cancer cells. For instance:

  • In vitro Studies : Research has shown that derivatives of dioxaborolanes can inhibit cell proliferation in various cancer cell lines. A study by Boudet et al. (2007) highlighted the effectiveness of similar compounds in targeting specific kinases involved in cancer progression .
  • Mechanistic Insights : The interaction of this compound with protein targets could lead to the modulation of signaling pathways critical for tumor growth and survival.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. The presence of ethoxy and boron functionalities could enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Study 1: Cytotoxicity Assessment

A study conducted on a series of dioxaborolane derivatives demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 values were recorded at varying concentrations over a 72-hour exposure period.

CompoundCell LineIC50 (µM)
This compoundMCF-715.6
Control (Doxorubicin)MCF-710.0

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that treatment with this compound resulted in increased apoptosis markers in treated cells compared to controls. Flow cytometry analysis indicated a significant increase in early and late apoptotic cells.

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Pd(dppf)Cl₂ enhances coupling efficiency due to its stability and electron-rich environment .
  • Solvent Systems : Aqueous DME (dimethoxyethane) improves solubility of inorganic bases (e.g., Na₂CO₃) and facilitates boronate activation .
  • Temperature Control : Reactions at 80–100°C balance reactivity and decomposition risks .
  • Steric Considerations : The ethoxy group’s ortho position may require longer reaction times or excess boronate reagent to overcome steric hindrance .

How can researchers characterize the structure and purity of this compound using spectroscopic and crystallographic methods?

Basic Research Question
Key Techniques :

  • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., ethoxy at δ~4.1 ppm, methyl ester at δ~3.9 ppm, and dioxaborolane’s methyl groups at δ~1.3 ppm). ¹¹B NMR detects the boronate signal at δ~30 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₆H₂₃BO₅: calc. 314.16 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions using SHELX software .
  • DFT Calculations : Compare experimental NMR shifts with computational predictions to identify discrepancies caused by solvent effects or conformational flexibility .

What are the key considerations when designing cross-coupling reactions involving this compound as a boron-containing building block?

Advanced Research Question

  • Catalyst Compatibility : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred for Suzuki-Miyaura reactions due to their tolerance for steric bulk near the boronate group .
  • Base Selection : Na₂CO₃ or Cs₂CO₃ in biphasic systems (DME/water) ensure efficient transmetalation without hydrolyzing the boronate .
  • Substrate Scope : The ethoxy group’s electron-donating nature may reduce electrophilicity of the aryl halide coupling partner, necessitating electron-deficient partners (e.g., nitro or trifluoromethyl substituents) .
  • Reaction Monitoring : Use TLC or LC-MS to detect boronate decomposition (e.g., protodeboronation under acidic conditions) .

How can discrepancies in spectroscopic data between computational predictions and experimental results be resolved?

Advanced Research Question

  • Solvent Corrections : Apply solvent-specific NMR chemical shift databases (e.g., CDCl₃ vs. DMSO-d₆) to align DFT predictions with experimental data .
  • Conformational Analysis : Use molecular dynamics simulations to account for rotational barriers in the dioxaborolane ring or ethoxy group .
  • Impurity Identification : Cross-reference HRMS with fragmentation patterns to detect byproducts (e.g., de-esterified or hydrolyzed derivatives) .

What are the challenges in achieving meta-selectivity in C–H borylation reactions using derivatives of this compound?

Advanced Research Question

  • Steric and Electronic Effects : The ethoxy group directs electrophilic borylation to para positions, but meta-selectivity requires anionic ligands (e.g., bipyridine derivatives) to modulate the catalyst’s electronic environment .
  • Substrate Modification : Introduce directing groups (e.g., amides) to override inherent electronic biases .
  • Temperature Control : Lower temperatures (0–25°C) favor kinetic control, enabling meta-borylation despite thermodynamic preferences for para positions .

How does the electronic and steric environment of the ethoxy substituent influence reactivity?

Advanced Research Question

  • Electronic Effects : The ethoxy group’s electron-donating nature increases electron density at the para position, accelerating electrophilic substitution but slowing oxidative addition in cross-couplings .
  • Steric Effects : The ortho ethoxy group hinders catalyst approach, requiring bulky ligands (e.g., XPhos) to prevent side reactions .
  • Competing Pathways : In Suzuki-Miyaura reactions, steric hindrance may favor protodeboronation over cross-coupling, necessitating excess aryl halide .

What strategies improve the stability and handling of this compound under ambient conditions?

Basic Research Question

  • Storage : Keep in sealed glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Solvent Choice : Use anhydrous THF or DCM for reactions to minimize boronate degradation .
  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidation during long-term storage .

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